5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a phenylmethoxy-substituted precursor with a methyl-substituted pyrrole derivative. The intermediate is then subjected to cyclization under acidic or basic conditions to form the desired triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties are explored for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have a similar fused ring system and are studied for their antileishmanial activity.
Uniqueness
5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as a kinase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C14H15N3O2/c1-10-12(19-8-11-5-3-2-4-6-11)7-17-13(10)14(18)15-9-16-17/h2-7,16H,8-9H2,1H3,(H,15,18) |
InChI Key |
OXUFPBYOSSLYEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NCNN2C=C1OCC3=CC=CC=C3 |
Origin of Product |
United States |
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